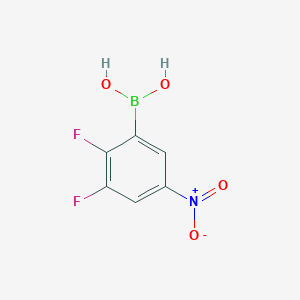

2,3-Difluoro-5-nitrophenylboronic acid

Description

BenchChem offers high-quality 2,3-Difluoro-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSYRVYLRWEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660283 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-82-1 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-5-nitrophenylboronic acid (CAS 957060-82-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Difluoro-5-nitrophenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. We will delve into its chemical and physical properties, provide insights into its synthesis and purification, and explore its applications, with a special focus on the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Characteristics

2,3-Difluoro-5-nitrophenylboronic acid is a substituted aromatic boronic acid featuring two fluorine atoms and a nitro group on the phenyl ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it a valuable reagent for introducing the 2,3-difluoro-5-nitrophenyl moiety into more complex structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Difluoro-5-nitrophenylboronic acid is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 957060-82-1 | [1][2] |

| Molecular Formula | C₆H₄BF₂NO₄ | [1] |

| Molecular Weight | 202.91 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | [3] |

| Boiling Point (Predicted) | 373.4 ± 52.0 °C | [4][5] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 5.69 ± 0.58 | [4][5] |

| Melting Point | Not available | [5] |

It is recommended to store this compound at 2-8°C.[4][5]

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

Caption: Proposed synthetic workflow for 2,3-Difluoro-5-nitrophenylboronic acid.

A general procedure would involve the following steps:

-

Formation of the Organometallic Reagent: 1,2-Difluoro-4-nitrobenzene would be treated with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent such as tetrahydrofuran (THF) to generate the corresponding organolithium species.

-

Borylation: The organolithium reagent would then be reacted with a trialkyl borate, for instance, trimethyl borate, at low temperature.

-

Hydrolysis: The resulting boronate ester intermediate would be hydrolyzed with an aqueous acid to yield the final 2,3-Difluoro-5-nitrophenylboronic acid.

Purification Strategies

The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (cyclic anhydrides). Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and often requires experimentation.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted with an organic solvent.

-

Chromatography: While sometimes difficult, column chromatography on silica gel can be employed for the purification of less polar boronic acids.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

2,3-Difluoro-5-nitrophenylboronic acid is a valuable building block for introducing the 2,3-difluoro-5-nitrophenyl moiety into various organic molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following is a general, step-by-step protocol for a Suzuki-Miyaura coupling reaction using 2,3-Difluoro-5-nitrophenylboronic acid. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific organohalide used.

Materials:

-

2,3-Difluoro-5-nitrophenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2,3-Difluoro-5-nitrophenylboronic acid (typically 1.1-1.5 equivalents), the organohalide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2,3-Difluoro-5-nitrophenylboronic acid. A Safety Data Sheet (SDS) should be consulted for detailed information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

2,3-Difluoro-5-nitrophenylboronic acid is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine and nitro substituents, make it an important reagent for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, handling, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective utilization in research and development.

References

Sources

An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-nitrophenylboronic acid, a specialized organoboron compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences the reactivity of the boronic acid group, making it a key component in Suzuki-Miyaura cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its handling, characterization, and application in research and development.

Molecular Structure and Key Features

The structure of 2,3-Difluoro-5-nitrophenylboronic acid (CAS Number: 957060-82-1; Molecular Formula: C₆H₄BF₂NO₄) is characterized by a phenyl ring substituted with two adjacent fluorine atoms at the 2- and 3-positions, a nitro group at the 5-position, and a boronic acid group [-B(OH)₂] at the 1-position. This substitution pattern imparts distinct electronic and steric properties that govern its physical and chemical behavior.

Diagram: Molecular Structure of 2,3-Difluoro-5-nitrophenylboronic acid

A 2D representation of the molecular structure of 2,3-Difluoro-5-nitrophenylboronic acid.

Physicochemical Properties

A summary of the available physical and chemical properties of 2,3-Difluoro-5-nitrophenylboronic acid is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 957060-82-1 | [1] |

| Molecular Formula | C₆H₄BF₂NO₄ | [1] |

| Molecular Weight | 202.91 g/mol | ChemShuttle |

| Appearance | Off-white to pale yellow powder | Generic Supplier Data |

| Melting Point | Not available | |

| Boiling Point | 373.4±52.0 °C (Predicted) | LookChem |

| Density | 1.57±0.1 g/cm³ (Predicted) | LookChem |

| Solubility | Soluble in organic solvents such as DMSO and methanol.[2] | Generic Supplier Data |

| Stability | Stable under normal storage and handling conditions. Keep away from moisture.[2] | Generic Supplier Data |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the boron atom may exhibit a broader signal due to quadrupolar relaxation. The chemical shifts will be significantly affected by the electronegative fluorine and nitro substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of this compound and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment and through-space interactions.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 2,3-Difluoro-5-nitrophenylboronic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Assessment

Understanding the solubility of 2,3-Difluoro-5-nitrophenylboronic acid in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes) are selected.

-

Procedure:

-

To a series of small, labeled vials, add a fixed amount (e.g., 10 mg) of 2,3-Difluoro-5-nitrophenylboronic acid.

-

Add a specific volume (e.g., 1 mL) of each solvent to the respective vials.

-

Agitate the vials at a constant temperature (e.g., room temperature) for a set period.

-

Visually observe the dissolution of the solid.

-

If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used. For quantitative analysis, the saturated solution can be analyzed by techniques like UV-Vis spectroscopy or HPLC after filtration.

-

Stability and Reactivity Insights

Phenylboronic acids are generally stable compounds, but they can undergo certain reactions under specific conditions. The presence of electron-withdrawing groups like fluorine and nitro on the phenyl ring of 2,3-Difluoro-5-nitrophenylboronic acid influences its stability and reactivity.

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic boroxines (anhydrides), especially upon heating. This can sometimes lead to inconsistencies in melting point measurements.

-

Oxidation: While generally stable to air, prolonged exposure to strong oxidizing agents can lead to decomposition.

-

Reactivity in Cross-Coupling: The electron-deficient nature of the aromatic ring enhances the electrophilicity of the boron atom, which can facilitate the transmetalation step in Suzuki-Miyaura cross-coupling reactions. This often leads to high reactivity and good yields in these transformations.

Diagram: Key Reactions of Phenylboronic Acids

A simplified workflow illustrating common reactions of arylboronic acids.

Conclusion

2,3-Difluoro-5-nitrophenylboronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be fully documented in the public domain, this guide provides a foundational understanding based on available information and the established chemistry of related compounds. Researchers and scientists are encouraged to perform thorough characterization to establish precise physical property data for their specific batches of this reagent to ensure reproducibility and success in their research endeavors.

References

-

LookChem. 2,3-Difluoro-5-nitrophenylboronic acid. [Link]

-

GlobalChemMall. (2,3-Difluoro-5-nitrophenyl)boronic acid. [Link]

- Google Patents.

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

P&S Chemicals. Product information, 2,3-Difluoro-5-nitrophenylboronic acid. [Link]

-

Exportv. * (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:107252-06-7*. [Link]

-

427000 3,4-Difluoro-5-nitrophenylboronic acid CAS: 1072952-06-7. [Link]

-

The Role of Boronic Acids in Modern Organic Synthesis. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

- Google Patents.

-

Google Patents. United States Patent (19). [Link]

-

Google Patents. UNITED STATES PATENT OFFICE. [Link]

-

Organic Process Research & Development Vol. 28 No. 5. ACS Publications. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B (RSC Publishing). [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC. [Link]

- Google Patents.

Sources

2,3-Difluoro-5-nitrophenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-5-nitrophenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-5-nitrophenylboronic acid, a key building block in contemporary organic synthesis and drug discovery.[1][2] Recognizing the scarcity of published quantitative solubility data for this specific reagent, this document emphasizes the foundational principles governing its solubility. We will dissect the molecule's structural attributes to predict its behavior in various organic media and present a robust, step-by-step experimental protocol for researchers to quantitatively determine its solubility. This guide is intended to empower chemists and formulation scientists with the predictive understanding and practical tools necessary for the effective use of this compound in reaction design, purification, and formulation development.

Introduction: The Molecular Profile of 2,3-Difluoro-5-nitrophenylboronic Acid

2,3-Difluoro-5-nitrophenylboronic acid (CAS No: 957060-82-1) is a substituted phenylboronic acid of significant interest in medicinal chemistry and materials science.[3][4][5] Its utility in Suzuki-Miyaura cross-coupling reactions, among other transformations, allows for the construction of complex molecular architectures.[6][7] The solubility of this reagent is a critical parameter that dictates its handling, reaction kinetics, and purification strategies. An understanding of its solubility profile is, therefore, not merely a matter of convenience but a prerequisite for methodological success.

The molecular structure is characterized by a phenyl ring bearing three key substituents:

-

A **boronic acid moiety (-B(OH)₂) **, which is a mild Lewis acid capable of hydrogen bonding.

-

Two fluorine atoms at the 2- and 3-positions, which are strongly electron-withdrawing and increase the molecule's polarity.

-

A **nitro group (-NO₂) ** at the 5-position, another potent electron-withdrawing group that further enhances polarity.

These features combine to create a molecule with significant polarity, which is the primary determinant of its solubility in organic solvents.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim "like dissolves like" is the cornerstone for predicting solubility.[8][9] This principle states that substances with similar polarities are more likely to be soluble in one another.[10] The polarity of a solvent is a composite of several properties, including its dipole moment and dielectric constant.[11][12] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[13]

For 2,3-Difluoro-5-nitrophenylboronic acid, its high degree of substitution with electronegative groups (F, NO₂) and the presence of the hydrogen-bond-donating and -accepting boronic acid group suggest a high affinity for polar solvents. We can anticipate the following trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, and Acetone are expected to be effective at solvating this molecule due to their high polarity and ability to accept hydrogen bonds. A related isomer, (3,4-difluoro-5-nitrophenyl)boronic acid, is noted to be soluble in DMSO and methanol.[14]

-

Moderate to High Solubility in Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol should also be good solvents. Their ability to both donate and accept hydrogen bonds will facilitate interaction with the boronic acid group.

-

Moderate Solubility in Ethers and Ketones: Studies on unsubstituted phenylboronic acid show high solubility in ethers and ketones.[15][16][17] While the electronic effects of the fluoro and nitro groups on our target molecule will alter its properties, solvents like Tetrahydrofuran (THF) and 2-Butanone (MEK) are still likely to be moderately effective.

-

Low to Negligible Solubility in Non-polar Solvents: Hydrocarbon solvents such as Hexane, Heptane, and Toluene are poor candidates for dissolving this highly polar compound.[18] Phenylboronic acid itself exhibits very low solubility in hydrocarbons.[15][17]

It is also critical to consider that boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[19][20] This equilibrium is influenced by the solvent and temperature. Boroxines have different physical properties, including solubility, which can lead to variability in experimental results if not carefully controlled.[20]

Solvent Property Overview

To aid in solvent selection, the following table summarizes the properties of several common organic solvents.

| Solvent | Polarity Index (Snyder) | Dielectric Constant (ε) at 20°C | Type |

| Non-Polar | |||

| n-Hexane | 0.1 | 1.88 | Aprotic |

| Toluene | 2.4 | 2.38 | Aprotic |

| Diethyl Ether | 2.8 | 4.33 | Aprotic |

| Polar Aprotic | |||

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Aprotic |

| Dichloromethane (DCM) | 3.1 | 8.93 | Aprotic |

| Acetone | 5.1 | 20.7 | Aprotic |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Aprotic |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Aprotic |

| Polar Protic | |||

| Isopropanol (IPA) | 3.9 | 17.9 | Protic |

| Ethanol (EtOH) | 4.3 | 24.55 | Protic |

| Methanol (MeOH) | 5.1 | 32.70 | Protic |

| Water | 10.2 | 80.1 | Protic |

Data compiled from various sources.[12][21][22]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 2,3-Difluoro-5-nitrophenylboronic acid. This method is based on the isothermal shake-flask technique, a standard and robust approach for generating equilibrium solubility data.[8]

Materials and Equipment

-

2,3-Difluoro-5-nitrophenylboronic acid (ensure purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of 2,3-Difluoro-5-nitrophenylboronic acid to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. b. Pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Securely cap the vial and record the total mass. d. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[8]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved particulates. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of 2,3-Difluoro-5-nitrophenylboronic acid in the chosen solvent. b. Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve. c. Analyze the diluted sample under the same conditions. d. Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in desired units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness

To ensure the reliability of the results:

-

Equilibrium Confirmation: Take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been reached.

-

Triplicate Measurements: Perform each solubility determination in triplicate to assess the precision of the method and identify any outliers.

-

Mass Balance Check: After sampling, carefully evaporate the solvent from the remaining slurry and weigh the residual solid. This can provide a rough confirmation of the amount of dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Practical Applications and Solvent Selection

The choice of solvent is dictated by the intended application. The solubility data generated using the protocol above can guide these decisions.

-

Organic Reactions (e.g., Suzuki Coupling): A solvent that fully dissolves the boronic acid and other reagents at the reaction temperature is ideal. Polar aprotic solvents like DMF, or ether-based solvents like THF or 1,4-Dioxane (often in combination with water), are commonly used.[20]

-

Purification (Crystallization): An ideal crystallization solvent system will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures. This allows for high recovery of the purified solid upon cooling. A binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) is often employed. For this compound, a polar solvent like ethanol paired with a non-polar anti-solvent like hexane could be effective.

-

Analytical Chemistry (e.g., NMR, HPLC): The solvent must completely dissolve the analyte to ensure a homogeneous solution for accurate analysis. Deuterated polar solvents like DMSO-d₆ or Methanol-d₄ are common choices for NMR. For HPLC, the mobile phase must be a good solvent for the compound.

Solvent Selection Logic Diagram

Caption: Decision-making flowchart for solvent selection.

Conclusion

References

- Burdick & Jackson. (n.d.). Dielectric Constant.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- GlobalChemMall. (n.d.). (2,3-Difluoro-5-nitrophenyl)boronic acid.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Chemistry LibreTexts. (2023, January 22). Solvent Polarity.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

-

Leszczyński, P., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4536–4543. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Miller, S. W., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

- Various Authors. (n.d.). Dielectric Constant of Common solvents.

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]

-

Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2,3-Difluoro-5-nitrophenylboronic acid. Retrieved from [Link]

- Unknown. (n.d.). (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7.

- Unknown. (n.d.). 427000 3,4-Difluoro-5-nitrophenylboronic acid CAS: 1072952-06-7.

- BASF Agro. (n.d.). Safety data sheet.

-

Gomes, P. A. T. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Angene Chemical. (2025, December 10). Safety Data Sheet. Retrieved from [Link]

-

Spring, D. R. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Chemical Society Reviews, 41(12), 4075-4087. Retrieved from [Link]

- Horvath, D., & Lisurek, M. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.

-

Horvath, D., & Lisurek, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. globalchemmall.com [globalchemmall.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,3-Difluoro-5-nitrophenylboronic acid | 957060-82-1 [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 12. chemicool.com [chemicool.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. d-nb.info [d-nb.info]

- 21. Dielectric Constant [macro.lsu.edu]

- 22. depts.washington.edu [depts.washington.edu]

Storage and handling of 2,3-Difluoro-5-nitrophenylboronic acid

An In-Depth Technical Guide to the Storage and Handling of 2,3-Difluoro-5-nitrophenylboronic acid

This guide provides comprehensive technical information and expert protocols for the safe storage, handling, and utilization of 2,3-Difluoro-5-nitrophenylboronic acid (CAS No. 957060-82-1) for researchers, chemists, and professionals in drug development. The methodologies outlined herein are designed to ensure chemical integrity, experimental success, and operator safety.

Compound Profile and Physicochemical Properties

2,3-Difluoro-5-nitrophenylboronic acid is a highly functionalized organoboron compound, valuable in synthetic organic chemistry, particularly as a building block in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its reactivity, stability, and handling requirements compared to simpler phenylboronic acids.

Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 957060-82-1 | [1][2] |

| Molecular Formula | C₆H₄BF₂NO₄ | [2] |

| Molecular Weight | 202.91 g/mol | [3] |

| Appearance | White to off-white or pale yellow solid/powder | [4] |

| Predicted Boiling Point | 373.4 ± 52.0 °C | [5] |

| Predicted Density | 1.57 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 5.69 ± 0.58 | [5] |

| Solubility | Soluble in organic solvents like DMSO and methanol | [4] |

Core Principles of Stability and Storage

The utility of boronic acids is intrinsically linked to their stability. The primary degradation pathways for phenylboronic acids are oxidative decomposition and protodeboronation (cleavage of the C-B bond by a proton source).

Causality of Degradation: The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack. In the presence of oxidants (including atmospheric oxygen), the carbon-boron bond can be cleaved. This process is often accelerated by exposure to light, moisture, and elevated temperatures. The electron-withdrawing nature of the fluoro and nitro substituents on 2,3-Difluoro-5-nitrophenylboronic acid can influence the electrophilicity of the boron center and affect its stability profile.

Recommended Storage Protocol: To ensure long-term viability and prevent degradation, the following storage conditions are mandatory:

-

Temperature: Store refrigerated at 2-8°C .[5] This minimizes the rate of thermal decomposition.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This is the most critical step to prevent oxidation. After each use, the container should be thoroughly flushed with inert gas before sealing.

-

Moisture Control: Keep the container tightly sealed in a dry, well-ventilated place . Boronic acids can be hygroscopic, and moisture can facilitate decomposition pathways.

-

Light: Protect from direct sunlight by using an amber vial or storing it in a light-blocking secondary container.

The logical workflow for accessing the stored reagent is depicted below.

Caption: Workflow for accessing stored 2,3-Difluoro-5-nitrophenylboronic acid.

Safe Handling and Personal Protective Equipment (PPE)

Based on data from closely related nitrophenylboronic acids, this compound should be treated as hazardous. It is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is essential.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

-

Acute Oral Toxicity: May be harmful if swallowed.

Mandatory PPE and Engineering Controls:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.

-

Protective Clothing: A standard lab coat should be worn.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Caption: Essential safety controls for handling the reagent.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] The electron-poor nature of the aromatic ring makes it an interesting coupling partner. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Protocol: The presence of ortho-fluorine substituents can increase the rate of undesired protodeboronation.[9] Therefore, the choice of base and solvent system is critical. A non-aqueous, moderately strong base is often preferred to activate the boronic acid for transmetalation without promoting significant decomposition.

Detailed Experimental Protocol: Synthesis of a 2,3-Difluoro-5-nitrobiphenyl Derivative

This protocol is a robust starting point, adapted from established methodologies for similar electron-poor and sterically hindered substrates.[6]

Materials:

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1 equiv.)

-

2,3-Difluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, 2,3-Difluoro-5-nitrophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.

-

Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Place the sealed flask in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Waste Disposal

Improper disposal of boronic acid waste can lead to environmental contamination. This compound must be treated as hazardous chemical waste.[10]

Disposal Protocol:

-

Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents.[10]

-

Containerization: Collect all solid waste (excess reagent, contaminated weighing paper, gloves) in a clearly labeled, sealable hazardous waste container. The label should read: "Hazardous Waste: 2,3-Difluoro-5-nitrophenylboronic acid".

-

Aqueous Waste: Any aqueous waste from the workup should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain. While very small amounts of simple boric acid may be drain-disposable in some localities, this substituted aromatic compound should not be.

-

Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.

References

-

Product information, 2,3-Difluoro-5-nitrophenylboronic acid , P&S Chemicals. Available at: [Link]

- Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid, Multiple Sources.

-

(3,4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7 , TradeIndia. Available at: [Link]

-

Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates , NIH. Available at: [Link]

-

The Suzuki Reaction , Myers Research Group, Harvard University. Available at: [Link]

-

Suzuki-Miyaura Coupling , Chemistry LibreTexts. Available at: [Link]

-

CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids , MDPI. Available at: [Link]

-

Suzuki Coupling , Organic Chemistry Portal. Available at: [Link]

-

Biaryl synthesis by C-C coupling , Organic Chemistry Portal. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents , MDPI. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates , NIH. Available at: [Link]

-

Disposal Of Boric Acid , Sciencing. Available at: [Link]

Sources

- 1. 2,3-Difluoro-5-nitrophenylboronic acid | 957060-82-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [guidechem.com]

- 4. (3,4-Difluoro-5-nitrophenyl)boronic Acid CAS: 1072952-06-7 Medicine Grade with Best Price [nbinnochem.com]

- 5. 2,3-Difluoro-5-nitrophenylboronic acid CAS#: 957060-82-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 957060-82-1,2,3-Difluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]

- 10. (2,3-Difluoro-5-nitrophenyl)boronic acid [myskinrecipes.com]

A Senior Application Scientist's In-depth Guide to the Safe Handling of 2,3-Difluoro-5-nitrophenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Utility and Hazard of a Niche Reagent

2,3-Difluoro-5-nitrophenylboronic acid is a substituted phenylboronic acid, a class of compounds indispensable to modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Its utility in constructing complex molecular architectures, central to drug discovery and materials science, is unquestionable. However, its nuanced structure, featuring activating nitro groups and reactive fluorine atoms, necessitates a comprehensive understanding of its safety profile. This guide moves beyond mere recitation of safety data sheet (SDS) information, offering a synthesized, field-tested perspective on risk mitigation and safe handling protocols. The causality behind each recommendation is explained to empower the scientist with not just rules, but a deep-seated safety intuition.

Compound Identification and Physicochemical Characteristics

A foundational step in any risk assessment is the precise identification of the chemical entity and its known physical properties. This data informs storage, handling, and emergency response procedures.

| Property | Value | Source |

| IUPAC Name | (2,3-Difluoro-5-nitrophenyl)boronic acid | P&S Chemicals[1] |

| CAS Number | 957060-82-1 | P&S Chemicals[1] |

| Chemical Formula | C₆H₄BF₂NO₄ | P&S Chemicals[1] |

| Molecular Weight | 202.91 g/mol | ChemicalBook[2] |

| Appearance | Likely an off-white to pale yellow solid/powder | Inferred from similar compounds[3] |

| Boiling Point | 373.4 ± 52.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| Storage Temperature | 2-8°C, in a dry environment | ChemicalBook, Angene Chemical[2][4] |

GHS Hazard Profile: An Expert Synthesis

While a specific, comprehensive safety data sheet for 2,3-Difluoro-5-nitrophenylboronic acid is not consistently available across all suppliers, a robust hazard profile can be constructed by synthesizing data from structurally analogous compounds, such as other nitrophenylboronic acids and difluorinated aromatics. The primary hazards consistently identified are irritation to the skin, eyes, and respiratory tract, with potential for acute oral toxicity.

Globally Harmonized System (GHS) Classification (Inferred)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5][6]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][6]

Hazard Pictograms:

Signal Word: Warning [5]

Hazard Statements:

Precautionary Statements (Selected):

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Caption: Relationship between exposure routes and primary health hazards.

Laboratory Workflow: A Self-Validating System of Safety

A robust safety protocol is not a checklist but a dynamic workflow. Each step is designed to validate the safety of the subsequent action, ensuring that containment and protection are never compromised.

Caption: A validated workflow for handling hazardous chemical reagents.

Emergency Protocols: First Aid for Exposure Scenarios

In the event of an accidental exposure, immediate and correct action is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

-

Inhalation: Immediately move the affected person to fresh air.[5][7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[6] The primary causality is the irritant nature of fine dust particles on the mucous membranes of the respiratory system.

-

Skin Contact: Remove all contaminated clothing without delay.[5] Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation develops or persists.[5] The boronic acid moiety can interact with biological molecules, and the nitro/fluoro groups enhance skin permeability.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[4] If present, remove contact lenses after the initial flushing and continue to rinse.[5] Seek immediate medical attention, preferably from an ophthalmologist. The acidic nature of boronic acids and the irritant properties of the compound can cause serious, lasting damage.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[5] Have them drink one or two glasses of water to dilute the substance.[8] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[8]

Exposure Control: Engineering and Personal Protective Measures

The hierarchy of controls dictates that engineering solutions are superior to personal protective equipment (PPE). A multi-layered approach is essential.

Engineering Controls: The primary objective is to prevent the compound, particularly as a fine dust, from becoming airborne and entering the user's breathing zone.

-

Fume Hood: All weighing and handling of the solid material must be conducted inside a certified chemical fume hood. This provides localized exhaust ventilation, pulling dust and vapors away from the user.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust. A face shield provides an essential secondary barrier when handling larger quantities.[4] |

| Hand | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[4][8] |

| Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination.[9] |

| Respiratory | A NIOSH-approved respirator may be necessary if dust formation cannot be controlled by engineering means. | This is a secondary measure; the primary focus should be on containment within a fume hood. |

Protocols for Handling, Storage, and Disposal

Safe Handling Protocol:

-

Preparation: Before retrieving the compound, ensure the fume hood is clear, the sash is at the appropriate height, and all necessary equipment (spatulas, weigh paper, glassware) is inside.

-

Weighing: To minimize dust, do not pour the powder. Use a spatula to carefully transfer small amounts from the reagent bottle to a tared weigh boat or paper. Perform this action slowly and close to the surface of the fume hood to minimize air currents.

-

Transfer: If transferring to a reaction flask, use a powder funnel. Gently tap the funnel to ensure all material is transferred. If making a solution, add the solvent to the solid in the flask slowly to avoid splashing.

-

Decontamination: After use, decontaminate spatulas and the work surface. Dispose of contaminated weigh paper in the designated solid waste container.

Storage Protocol:

-

Conditions: Store in a tightly sealed container in a refrigerator, typically between 2°C and 8°C.[2][4] The compound is hygroscopic; storage in a desiccator or under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

Spill Management Protocol:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Do not use water to clean up the spill, as this can create a more hazardous solution. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that create dust.[4][9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Protocol:

-

Classification: Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[6]

-

Procedure: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[6][10]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry).

-

Conditions to Avoid: Avoid moisture and exposure to high heat or sources of ignition.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), oxides of boron, and hydrogen fluoride.[6][9][11]

Toxicological Profile Summary

The toxicological properties of 2,3-Difluoro-5-nitrophenylboronic acid have not been exhaustively investigated.[6][11] The hazard assessment is largely based on its classification as an irritant and the known properties of similar chemical structures.

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. Harmful if swallowed.[4][6]

-

Chronic Effects: No specific data on long-term exposure is available. Due to the lack of data, repeated or prolonged exposure should be avoided.

-

Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. No component is listed by IARC, ACGIH, NTP, or OSHA as a carcinogen.[4][8]

Conclusion: A Culture of Proactive Safety

2,3-Difluoro-5-nitrophenylboronic acid is a valuable tool for the synthetic chemist. Its potential hazards, primarily related to its irritant properties, are manageable through a systematic and informed approach to safety. By understanding the causality behind the hazards and implementing a self-validating workflow that prioritizes engineering controls, appropriate PPE, and meticulous handling, researchers can confidently and safely leverage this reagent to advance their scientific goals. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

- TCI Chemicals. (2025, May 28).

- abcr Gute Chemie. AB271699 | CAS 871126-27-1.

- Sigma-Aldrich. (2025, May 12).

- Sigma-Aldrich. (2025, April 24).

- ChemicalBook. 2,3-Difluoro-5-nitrophenylboronic acid CAS#: 957060-82-1.

- Angene Chemical. (2025, December 10).

- NIOSH - CDC. First Aid Procedures for Chemical Hazards.

- Fisher Scientific.

- Sigma-Aldrich. (2025, November 6).

- P&S Chemicals. Product information, 2,3-Difluoro-5-nitrophenylboronic acid.

- Fisher Scientific. (1999, July 28).

- Sigma-Aldrich. (2025, October 15).

- Fisher Scientific. (2024, March 31).

- Sigma-Aldrich. (2024, September 6).

- Sigma-Aldrich. (2024, September 9).

- Guidechem. (3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID 158178-36-0 wiki).

- Guidechem. (3,4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2,3-Difluoro-5-nitrophenylboronic acid CAS#: 957060-82-1 [m.chemicalbook.com]

- 3. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ie [fishersci.ie]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Difluoro-5-nitrophenylboronic Acid as a Protein Degrader Building Block

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable".[1][2] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[3][4][5][6] The modular nature of PROTACs, consisting of a "warhead" to bind the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[4][5][7][8][9] This guide provides a comprehensive technical overview of a key building block in the PROTAC arsenal: 2,3-Difluoro-5-nitrophenylboronic acid. We will delve into its chemical properties, its role in PROTAC design, and the experimental workflows necessary for its successful implementation in a drug discovery program.

PART 1: Core Directive - Understanding the Building Block

Physicochemical Properties and Rationale for Use

2,3-Difluoro-5-nitrophenylboronic acid is a versatile building block for constructing the "warhead" component of a PROTAC.[10] Its utility stems from a unique combination of chemical features that contribute to both potent and selective target engagement.

| Property | Value |

| CAS Number | 957060-82-1[11][12] |

| Molecular Formula | C₆H₄BF₂NO₄[13] |

| Molecular Weight | 202.91 g/mol [13] |

| Appearance | White to yellow powder[14] |

| Solubility | Soluble in polar organic solvents like DMSO and methanol.[15] |

Key Structural Features and Their Significance:

-

Phenylboronic Acid Moiety: The boronic acid group is the cornerstone of this building block's functionality. It can form reversible covalent bonds with diols, a reactivity that has been exploited for carbohydrate sensing and, critically for protein degradation, for interacting with amino acid residues.[14][16][17][18] In the context of a PROTAC warhead, the phenylboronic acid can target proteins by forming a stable, yet reversible, complex with specific residues, often serine, within the protein's binding pocket.[16][17]

-

Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring is not merely incidental. These electron-withdrawing groups significantly influence the molecule's properties. They can enhance the Lewis acidity of the boron atom, thereby strengthening its interaction with the target protein.[19] Furthermore, the carbon-fluorine bond is exceptionally stable, which can impart metabolic stability to the final PROTAC molecule, a crucial attribute for any potential therapeutic.

-

Nitro Group: The nitro group, another strong electron-withdrawing substituent, further modulates the electronic properties of the phenyl ring. This can fine-tune the reactivity of the boronic acid and contribute to the overall binding affinity of the warhead for its target.

Synthesis of 2,3-Difluoro-5-nitrophenylboronic Acid

While typically procured from commercial suppliers, an understanding of the synthetic route to 2,3-difluoro-5-nitrophenylboronic acid provides valuable insights for quality control and troubleshooting. A common synthetic approach is outlined below.

Figure 2: The modular architecture of a PROTAC molecule.

-

The Warhead: As discussed, 2,3-difluoro-5-nitrophenylboronic acid serves as a potent warhead, capable of targeting specific proteins. The choice of this warhead is predicated on the presence of a suitable binding pocket and reactive residue on the protein of interest.

-

The E3 Ligase Ligand: This component recruits an E3 ubiquitin ligase, the cellular machinery responsible for tagging proteins for degradation. Commonly hijacked E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL). [9][20][21][22]A variety of well-characterized ligands for these E3 ligases are available as building blocks. [23]

-

The Linker: The linker is far more than a simple tether; its length, composition, and attachment points are critical determinants of a PROTAC's success. [4][7][8][24]It must be optimized to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. [4][8]Common linker motifs include polyethylene glycol (PEG) and alkyl chains. [4][7][24][25]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The catalytic cycle of a PROTAC is a testament to the elegance of this therapeutic strategy.

Sources

- 1. 蛋白降解剂合成砌块 [sigmaaldrich.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. lookchem.com [lookchem.com]

- 11. globalchemmall.com [globalchemmall.com]

- 12. 2,3-Difluoro-5-nitrophenylboronic acid CAS#: 957060-82-1 [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 16. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. precisepeg.com [precisepeg.com]

- 23. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 24. precisepeg.com [precisepeg.com]

- 25. benchchem.com [benchchem.com]

A Technical Guide to the Applications of 2,3-Difluoro-5-nitrophenylboronic Acid in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties is paramount to achieving desired pharmacological profiles. 2,3-Difluoro-5-nitrophenylboronic acid has emerged as a highly valuable and versatile building block in medicinal chemistry. Its distinct substitution pattern—featuring two electron-withdrawing fluorine atoms, a nitro group, and a synthetically malleable boronic acid—offers a unique combination of electronic properties and reactivity. This guide provides an in-depth exploration of the applications of this reagent, focusing on its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. We will delve into a specific case study involving the synthesis of novel inhibitors for the VCP/p97 protein, a significant target in cancer therapy, to illustrate the practical utility and strategic advantage of employing this unique phenylboronic acid derivative.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of a vast array of pharmaceuticals.[3] The specific properties of the final molecule can be finely tuned by the substituents on the phenylboronic acid ring.

2,3-Difluoro-5-nitrophenylboronic acid (CAS No: 957060-82-1) is a particularly noteworthy reagent for several reasons[4][5]:

-

Fluorine Substitution: The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[6]

-

Nitro Group: As a potent electron-withdrawing group, the nitro moiety influences the electronic character of the aromatic ring, which can be crucial for molecular recognition and binding. Furthermore, nitroaromatic compounds have a long history as bioactive agents in their own right.[7]

-

Boronic Acid Moiety: This functional group is not only a linchpin for cross-coupling reactions but can also act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[8][9] This interaction is the cornerstone of the mechanism of action for drugs like the proteasome inhibitor Bortezomib.[9][10]

The combination of these features makes 2,3-Difluoro-5-nitrophenylboronic acid a powerful tool for medicinal chemists aiming to synthesize novel, potent, and drug-like molecules.[4][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 2,3-Difluoro-5-nitrophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient creation of biaryl structures, which are common motifs in biologically active compounds.

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

The presence of electron-withdrawing fluorine and nitro groups on the phenylboronic acid can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes be challenging coupling partners, modern advancements in ligand and catalyst design have largely overcome these issues, allowing for their efficient use.[12]

General Experimental Protocol

While specific conditions must be optimized for each substrate pairing, a general protocol for using 2,3-Difluoro-5-nitrophenylboronic acid in a Suzuki coupling provides a valuable starting point.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

2,3-Difluoro-5-nitrophenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide, 2,3-Difluoro-5-nitrophenylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Case Study: Synthesis of Novel VCP/p97 Inhibitors for Cancer Therapy

A compelling application of 2,3-Difluoro-5-nitrophenylboronic acid is found in the development of novel inhibitors for Valosin-containing protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a critical role in protein homeostasis, making it an attractive target for cancer therapy, particularly in non-small cell lung cancer and multiple myeloma.[13][14]

Synthetic Strategy and Workflow

In a recent study, researchers designed and synthesized a series of novel p97 inhibitors based on a pyrimidine core. 2,3-Difluoro-5-nitrophenylboronic acid was employed as a key building block to introduce the substituted phenyl moiety, which was found to be crucial for potent enzymatic inhibition.[13] The synthesis involved a Suzuki-Miyaura coupling between a chlorinated pyrimidine intermediate and 2,3-Difluoro-5-nitrophenylboronic acid.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their ability to inhibit the p97 enzyme and their cytotoxic effects on cancer cell lines. The results demonstrated that the inclusion of the 2,3-difluoro-5-nitrophenyl group was highly beneficial for activity.

| Compound | p97 Enzymatic IC₅₀ (nM) | A549 Cell IC₅₀ (μM) | RPMI8226 Cell IC₅₀ (μM) |

| Compound 17 | 54.7 | 2.80 | 0.86 |

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[13][14]

Among the synthesized inhibitors, Compound 17 , which incorporates the moiety derived from 2,3-Difluoro-5-nitrophenylboronic acid, exhibited excellent enzymatic activity with an IC₅₀ of 54.7 nM.[13] This compound also demonstrated potent cellular activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[13][14]

The strong performance of this compound underscores the importance of the difluoro-nitrophenyl group. Docking studies suggested that this moiety fits well into a key pocket of the p97 enzyme, with the fluorine and nitro groups likely participating in favorable interactions that enhance binding affinity. The successful development of Compound 17 as a drug candidate highlights the value of 2,3-Difluoro-5-nitrophenylboronic acid as a strategic component in rational drug design.[13]

Conclusion and Future Outlook

2,3-Difluoro-5-nitrophenylboronic acid is more than just a synthetic intermediate; it is a strategic tool that provides medicinal chemists with a reliable method for introducing a functionally rich and electronically distinct moiety into target molecules. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction, combined with the beneficial properties conferred by its fluorine and nitro substituents, makes it an invaluable asset in the synthesis of complex pharmaceuticals.

The successful application of this reagent in the development of potent p97 inhibitors serves as a clear testament to its potential.[13] As the demand for novel therapeutics with improved efficacy and optimized pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like 2,3-Difluoro-5-nitrophenylboronic acid will remain a cornerstone of innovation in medicinal chemistry.

References

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021). Bioorganic & Medicinal Chemistry. 13

-

Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (n.d.). ResearchGate. 14

-

(3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7. (n.d.). ExportersIndia. 15

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central.

-

Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. (2025). Tejapharm. 1

-

A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem. 6

-

(2,3-Difluoro-5-nitrophenyl)boronic acid. (n.d.). GlobalChemMall. 16

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central. 12

-

Cas 957060-82-1,2,3-Difluoro-5-nitrophenylboronic acid. (n.d.). lookchem. 4

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. 9

-

(3,4-difluoro-5-nitrophenyl)boronic acid. (n.d.). ChemShuttle. 11

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. 17

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. 7

-

Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. 18

-

Suzuki reaction. (n.d.). Wikipedia. 2

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. (2025). Tejapharm. 3

-

(2,3-Difluoro-5-nitrophenyl)boronic acid. (n.d.). Sigma-Aldrich. 5

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. 10

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Cas 957060-82-1,2,3-Difluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]

- 5. (2,3-Difluoro-5-nitrophenyl)boronic acid | 957060-82-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]